6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its thiazolo[3,2-a]pyrimidine core structure
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a structural analog of biogenic purine bases and can be considered as potential purine antagonists . This suggests that it may interact with enzymes or receptors that recognize purine bases.
Mode of Action
The compound’s mode of action involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei . This results in the formation of 2-(4-bromophenylazo)-7-methyl-5-oxo-5H-1, 3,4-thiadiazolo[3,2-a]pyrimidine and 6-bromo-2-(4-bromophenylazo)-7-methyl-5-oxo-5H-1, 3,4-thiadiazolo[3,2-a]pyrimidine .
Biochemical Pathways
Given its structural similarity to purine bases, it may interfere with purine metabolism or signaling pathways that involve purine receptors .
Result of Action
Some thiazolo[3,2-a]pyrimidines have been found to exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic and 5-HT2a receptor antagonistic activities . It is possible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidine core. One common method involves the cyclization of appropriate thiophene derivatives. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Large-scale reactions often use continuous flow reactors or other advanced techniques to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of N-( 7-methyl- 5-oxo- 5H 1,3,4-thiadiazolo 3,2- a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antibacterial and antitubercular properties. Its derivatives are being explored for their ability to inhibit the growth of various pathogens.
Medicine: The compound's derivatives are being investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs for treating various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure and are often studied for their biological activities.
Chromene derivatives: Compounds containing the chromene moiety are also known for their medicinal properties.
Uniqueness: 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its specific substitution pattern and the presence of both bromine and carboxamide groups. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O4S/c1-8-13(15(23)21-4-5-26-17(21)19-8)20-14(22)11-7-9-6-10(18)2-3-12(9)25-16(11)24/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEUTXSGJCYSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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